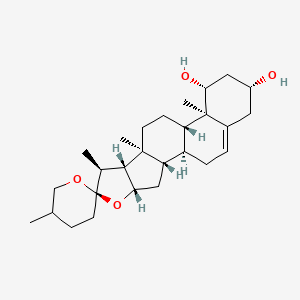

(25RS)-Ruscogenin

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15?,16-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIQBOGXYYATH-ZBTLHKOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(CO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(25RS)-Ruscogenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25RS)-Ruscogenin, a key bioactive steroidal sapogenin, has garnered significant attention for its therapeutic potential, particularly in the management of venous insufficiency and its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, focusing primarily on the plant species Ruscus aculeatus L. (butcher's broom). It details comprehensive protocols for the isolation and purification of this compound, presenting quantitative data in a clear, tabular format for comparative analysis. Furthermore, this document elucidates the molecular mechanisms of action of ruscogenin, with a focus on its role in modulating key signaling pathways, visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers, chemists, and pharmacologists working on the development of novel therapeutics derived from natural products.

Natural Sources of this compound

The primary and most commercially significant natural source of this compound is the plant genus Ruscus, belonging to the Asparagaceae family. Among the species within this genus, Ruscus aculeatus L., commonly known as butcher's broom, is the most widely studied and utilized for the extraction of ruscogenin and its glycosides.[1]

The bioactive compounds are not uniformly distributed throughout the plant. The highest concentrations of ruscogenins are found in the underground parts, specifically the rhizomes and roots.[2][3][4] The content of ruscogenin can vary depending on the geographical origin of the plant, age, and the specific part of the rhizome analyzed.[5] While the aerial parts of the plant also contain ruscogenins, the concentration is generally lower than in the roots and rhizomes.

Besides Ruscus aculeatus, other species of the Ruscus genus have also been reported to contain ruscogenin. Another notable, though less common, source is the traditional Chinese herb Radix Ophiopogon japonicus.

Quantitative Analysis of Ruscogenin Content

The concentration of ruscogenin in Ruscus aculeatus has been the subject of numerous phytochemical studies. The data, often presented as a percentage of dry weight (% DW), highlights the variability among different plant parts and geographical locations.

| Plant Part | Species | Geographic Origin | Ruscogenin Content (% DW) | Reference |

| Rhizomes | Ruscus aculeatus | Albania, Bulgaria, Germany | 0.51 - 1.50 (total sapogenins as ruscogenins) | |

| Underground Parts | Ruscus aculeatus | Southern Turkey | 0.02 - 0.12 | |

| Aerial Parts | Ruscus aculeatus | Southern Turkey | 0.03 - 0.05 | |

| Rhizome | Ruscus hyrcanus | Not Specified | 1.96 mg/g (1.96%) | |

| Shoots | Ruscus hyrcanus | Not Specified | Not explicitly quantified for ruscogenin alone |

Isolation and Purification of this compound

The isolation of this compound from its natural sources, primarily the rhizomes of Ruscus aculeatus, is a multi-step process that involves extraction, hydrolysis of saponin glycosides to yield the aglycone (ruscogenin), and subsequent purification.

Experimental Protocol: Extraction and Hydrolysis

This protocol describes a common method for the extraction of total saponins and their subsequent hydrolysis to yield ruscogenin.

Materials:

-

Dried and powdered rhizomes of Ruscus aculeatus

-

Ethanol (50-95%) or Methanol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

n-Butanol

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Distilled water

Procedure:

-

Extraction:

-

Macerate or reflux the powdered rhizomes with an alcoholic solvent (e.g., 50% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 1-3 hours.

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction of the saponins.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Acid Hydrolysis:

-

Dissolve the crude extract in a mixture of n-butanol, water, and concentrated HCl (e.g., 4:1:0.55 v/v/v).

-

Reflux the mixture at 80-95°C for 4 hours to cleave the sugar moieties from the saponins.

-

After cooling, neutralize the reaction mixture with a 5% NaHCO₃ solution.

-

The butanolic layer, containing the sapogenins (including ruscogenin), is then separated and washed with water.

-

Experimental Protocol: Purification

The crude ruscogenin obtained after hydrolysis is a mixture of sapogenins and other lipophilic compounds, necessitating further purification.

Materials:

-

Crude ruscogenin extract (from the butanolic layer)

-

Silica gel for column chromatography

-

Organic solvents for chromatography (e.g., chloroform, methanol, ethyl acetate)

-

Solvents for recrystallization (e.g., ethanol, acetone)

Procedure:

-

Column Chromatography:

-

Concentrate the butanolic extract to dryness.

-

Adsorb the residue onto a small amount of silica gel.

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).

-

Load the adsorbed sample onto the column.

-

Elute the column with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing ruscogenin.

-

-

Recrystallization:

-

Combine the ruscogenin-rich fractions and evaporate the solvent.

-

Dissolve the residue in a minimal amount of a hot solvent (e.g., ethanol or acetone).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways, primarily those involved in inflammation.

Inhibition of the NF-κB Signaling Pathway

Ruscogenin has been shown to possess potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), ruscogenin can inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. This prevents the transcription of NF-κB target genes, including those encoding for adhesion molecules like ICAM-1 and pro-inflammatory cytokines.

Activation of the Nrf2/NQO1 Signaling Pathway

Recent studies have also implicated the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/NAD(P)H quinone dehydrogenase 1 (NQO1) signaling pathway in the protective effects of ruscogenin. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Ruscogenin can promote the nuclear translocation of Nrf2, leading to the upregulation of downstream target genes such as NQO1 and Heme Oxygenase-1 (HO-1). This pathway is crucial for cellular defense against oxidative stress and inflammation.

Conclusion

This compound, primarily sourced from the rhizomes of Ruscus aculeatus, represents a promising natural compound with well-documented therapeutic properties. The isolation and purification of ruscogenin can be achieved through a systematic process of solvent extraction, acid hydrolysis, and chromatographic purification. Its mechanism of action, involving the modulation of key inflammatory and antioxidant signaling pathways such as NF-κB and Nrf2, provides a strong rationale for its continued investigation and development as a pharmaceutical agent. This guide provides a foundational resource for scientists and researchers to further explore the potential of this compound in drug discovery and development.

References

- 1. scispace.com [scispace.com]

- 2. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 472-11-7: Ruscogenin | CymitQuimica [cymitquimica.com]

- 4. plantaanalytica.com [plantaanalytica.com]

- 5. Ruscogenin Attenuates Ulcerative Colitis in Mice by Inhibiting Caspase-1-Dependent Pyroptosis via the TLR4/NF-κB Signaling Pathway [mdpi.com]

The (25RS)-Ruscogenin Biosynthetic Pathway in Ruscus aculeatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25RS)-Ruscogenin, a key bioactive steroidal saponin from Ruscus aculeatus (butcher's broom), has garnered significant attention for its therapeutic properties, particularly in the treatment of chronic venous insufficiency. Understanding its biosynthetic pathway is crucial for optimizing production through metabolic engineering and for the development of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge on steroidal saponin synthesis. It details the enzymatic steps from the initial isoprenoid precursors to the final aglycone, presents quantitative data on ruscogenin content, outlines detailed experimental protocols for its analysis, and provides visual representations of the pathway and experimental workflows.

Introduction

Ruscus aculeatus L. is a medicinal plant rich in steroidal saponins, with ruscogenin and neoruscogenin being the most prominent.[1] These compounds are primarily found in the underground parts of the plant and are responsible for its pharmacological effects.[2][3] The biosynthesis of these complex molecules follows the isoprenoid pathway, a conserved route in plants for the production of a vast array of secondary metabolites.[4] This guide will focus on the elucidation of the this compound biosynthetic pathway, a critical step for harnessing the full potential of this valuable natural product.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.[5] The subsequent steps involve the formation of the steroidal backbone, followed by a series of oxidative modifications and glycosylations.

From Isoprenoid Precursors to Cycloartenol

The initial steps of the pathway leading to the first key steroidal intermediate, cycloartenol, are well-established in plants.

-

Formation of Squalene: Farnesyl pyrophosphate (FPP) synthase catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently FPP. Two molecules of FPP are then reductively coupled by squalene synthase to form squalene.

-

Epoxidation of Squalene: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase.

-

Cyclization to Cycloartenol: In plants, the cyclization of 2,3-oxidosqualene is primarily catalyzed by cycloartenol synthase (CAS) to produce cycloartenol, the precursor for most phytosterols and steroidal saponins.

Conversion of Cycloartenol to Cholesterol

Following its synthesis, cycloartenol undergoes a series of modifications to yield cholesterol, a crucial branch-point intermediate. These reactions involve demethylations, isomerizations, and reductions, catalyzed by a suite of enzymes including sterol methyltransferases, sterol C4-demethylases, sterol C14-reductases, and sterol side chain reductases.

Hydroxylation and Spiroketalization to form this compound

The conversion of cholesterol to this compound involves a series of hydroxylation reactions and the formation of the characteristic spiroketal side chain. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s). While the specific CYP450s in Ruscus aculeatus have not been fully characterized, the proposed pathway is based on analogous pathways in other plant species.

-

Hydroxylation of the Steroid Core: A series of hydroxylations occur at various positions on the cholesterol backbone. For ruscogenin, hydroxyl groups are introduced at the C-1 and C-3 positions.

-

Side Chain Hydroxylation and Cyclization: The side chain of the cholesterol molecule undergoes hydroxylation, likely at C-16, C-22, and C-26. This is followed by the spontaneous or enzyme-catalyzed formation of the spiroketal ring system, leading to the this compound aglycone.

Glycosylation of Ruscogenin

The final step in the biosynthesis of many bioactive saponins is the attachment of sugar moieties to the aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs). These glycosylation events significantly impact the solubility, stability, and biological activity of the saponins. In Ruscus aculeatus, ruscogenin can be glycosylated to form various saponins, such as ruscin and deglucoruscin.

Quantitative Data on Ruscogenin Content

The concentration of ruscogenin and its derivatives varies depending on the plant part, geographical location, and developmental stage. The following tables summarize quantitative data from various studies.

Table 1: Ruscogenin and Neoruscogenin Content in Ruscus aculeatus

| Plant Part | Compound | Content (% dry weight) | Reference |

| Underground parts | Ruscogenin | 0.02 - 0.19 | |

| Aerial parts | Ruscogenin | 0.03 - 0.22 | |

| Rhizomes | Neoruscogenin | 0.83 - 1.02 | |

| Rhizomes | Ruscogenin | 0.3 - 0.38 | |

| In vitro shoots (3 months) | Total Ruscogenins | 0.02 - 0.05 |

Table 2: Ruscogenin Content in Ruscus aculeatus from Different Locations in Southern Turkey

| Location | Plant Part | Ruscogenin Content (% dry weight) | Reference |

| Horzum-Kozan/Adana | Underground parts | 0.11 | |

| Düziçi/Osmaniye | Underground parts | 0.05 | |

| Çamliyayla/Mersin | Underground parts | 0.11 | |

| İncebel/Osmaniye | Underground parts | 0.12 | |

| Bahçe/Adana | Underground parts | 0.02 | |

| Zorkun/Osmaniye | Underground parts | 0.07 | |

| Horzum-Kozan/Adana | Aerial parts | 0.03 | |

| Düziçi/Osmaniye | Aerial parts | 0.03 | |

| Çamliyayla/Mersin | Aerial parts | 0.05 | |

| İncebel/Osmaniye | Aerial parts | 0.04 | |

| Bahçe/Adana | Aerial parts | 0.03 | |

| Zorkun/Osmaniye | Aerial parts | 0.05 |

Experimental Protocols

Extraction of Ruscogenins from Ruscus aculeatus Rhizomes

This protocol is adapted from methodologies described for the efficient extraction of ruscogenins.

Materials:

-

Dried and powdered rhizomes of Ruscus aculeatus

-

Ethanol (50%)

-

Heating mantle with a round-bottom flask and condenser

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 50 g of dried, powdered rhizome material and place it in a round-bottom flask.

-

Add 500 mL of 50% ethanol to the flask.

-

Heat the mixture to the solvent's boiling point under reflux for 2 hours.

-

Allow the mixture to cool to room temperature and filter it through a Büchner funnel to separate the extract from the solid plant material.

-

Repeat the extraction of the plant residue with another 500 mL of 50% ethanol to ensure complete extraction.

-

Combine the filtrates from both extractions.

-

Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 50°C until a thick extract is obtained.

-

Dry the extract further in a vacuum oven at 40°C to obtain the crude saponin extract.

Quantification of Ruscogenin by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for ruscogenin quantification.

Materials:

-

Crude saponin extract

-

Ruscogenin standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (37%)

-

n-butanol

-

Sodium bicarbonate (5% solution)

-

HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Sample Preparation (Acid Hydrolysis):

-

Accurately weigh about 50 mg of the crude saponin extract into a suitable flask.

-

Add 4 mL of n-butanol, 1 mL of deionized water, and 0.55 mL of 37% HCl.

-

Heat the mixture at 80°C for 4 hours to hydrolyze the saponin glycosides to their aglycones.

-

After cooling, neutralize the solution with a 5% sodium bicarbonate solution.

-

Wash the butanol layer with water and then evaporate it to dryness.

-

Dissolve the residue in a known volume of methanol for HPLC analysis.

HPLC Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-20 min, 30-70% B; 20-30 min, 70-100% B; 30-35 min, 100% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 205 nm

-

Injection Volume: 20 µL

Quantification:

-

Prepare a series of standard solutions of ruscogenin in methanol at different concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution and determine the peak area corresponding to ruscogenin.

-

Calculate the concentration of ruscogenin in the sample using the calibration curve.

Visualizations

Putative this compound Biosynthetic Pathway

References

- 1. Ruscus Genus: A Rich Source of Bioactive Steroidal Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

physical and chemical properties of (25RS)-Ruscogenin

An In-depth Technical Guide to (25RS)-Ruscogenin

Introduction

This compound is a steroidal sapogenin primarily isolated from the traditional Chinese herb Radix Ophiopogon japonicus and Butcher's Broom (Ruscus aculeatus)[1][2][3]. It is recognized for a spectrum of pharmacological activities, including potent anti-inflammatory, anti-thrombotic, and cardioprotective effects[1][4]. This has led to its investigation as a promising therapeutic agent for various conditions such as inflammatory diseases, cardiovascular disorders, and certain types of cancer. This technical guide provides a comprehensive overview of the , detailed experimental protocols for its analysis, and a description of its known signaling pathways.

Physical and Chemical Properties

This compound is a crystalline solid with a complex steroidal structure. Its physicochemical properties are summarized in the table below, providing essential data for researchers in handling, formulation, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C27H42O4 | |

| Molecular Weight | 430.6 g/mol | |

| CAS Number | 874485-32-2 | |

| Appearance | Crystalline solid | |

| Boiling Point | 563.1 ± 50.0 °C (Predicted) | |

| Density | 1.18 ± 0.1 g/cm3 (Predicted) | |

| pKa | 14.56 ± 0.70 (Predicted) | |

| Solubility | ||

| DMSO | ~10 mg/mL, up to 100 mg/mL with sonication | |

| Dimethylformamide (DMF) | ~10 mg/mL | |

| Ethanol | ~2 mg/mL | |

| Methanol | Slightly soluble | |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |

| Aqueous Buffers | Sparingly soluble | |

| Storage and Stability | Store at -20°C for up to 4 years. Stock solutions in solvent can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. |

Experimental Protocols

Quantification of Ruscogenin by LC/MS/MS

This method allows for the sensitive quantification of ruscogenin in biological matrices, such as hydrolyzed plant extracts.

-

Sample Preparation:

-

Weigh 0.1 g of powdered plant material.

-

Add 6 mL of 1 M H2SO4 in 70% isopropanol.

-

Perform hydrolysis by heating the mixture to facilitate the release of the aglycone from its saponin form.

-

After hydrolysis, neutralize and extract the ruscogenin using an appropriate organic solvent.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: Zorbax SB-C18

-

Mobile Phase: Isocratic elution with a mixture such as acetonitrile and 0.1% formic acid in water containing 10 mM sodium acetate (e.g., 70:30, v/v).

-

Flow Rate: As per standard LC protocols.

-

Column Temperature: 45°C

-

-

Mass Spectrometric Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Parent Ion (m/z): 431.3 [M+H]+

-

Fragment Ions (m/z): 287.17 and 269.1

-

Nebulizer Gas (Nitrogen): 60 psi

-

Dry Gas (Nitrogen): 12 L/min at 350°C

-

Capillary Voltage: 4000 V

-

Western Blot Analysis of Nrf2 Pathway Activation

This protocol is used to investigate the effect of ruscogenin on the expression of proteins in the Nrf2 signaling pathway in cell culture models, such as HepG2 cells.

-

Cell Culture and Treatment:

-

Culture HepG2 cells in appropriate media.

-

Induce cellular stress with an agent like deoxynivalenol (DON).

-

Treat cells with varying concentrations of ruscogenin for a specified time.

-

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate with primary antibodies against Nrf2, HO-1, NQO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Mechanisms of Action

Ruscogenin exerts its biological effects by modulating several key signaling pathways.

Experimental Workflow for Investigating Ruscogenin's Effects

The general workflow for studying the biological activities of ruscogenin involves a series of in vitro and in vivo experiments to elucidate its mechanism of action.

Caption: General workflow for investigating the bioactivity of Ruscogenin.

Activation of the Nrf2 Signaling Pathway

Ruscogenin has been shown to protect against oxidative stress-induced cellular injury by activating the Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response.

Caption: Ruscogenin activates the Nrf2 antioxidant pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway

Ruscogenin can attenuate inflammatory responses by inhibiting the TLR4/NF-κB signaling pathway. This is a key mechanism in its protective effects against conditions like ulcerative colitis.

Caption: Ruscogenin inhibits the TLR4/NF-κB inflammatory pathway.

Suppression of the PI3K/Akt/mTOR Signaling Pathway

In the context of cancer, ruscogenin has been found to suppress hepatocellular carcinoma metastasis by inhibiting the PI3K/Akt/mTOR signaling pathway.

Caption: Ruscogenin suppresses the PI3K/Akt/mTOR pro-survival pathway.

Conclusion

This compound is a multifaceted steroidal sapogenin with significant therapeutic potential. Its well-characterized physical and chemical properties facilitate its use in research and development. The diverse mechanisms of action, involving the modulation of key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, underscore its promise in treating a range of diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and drug development professionals working with this compelling natural product.

References

- 1. Cas 874485-32-2,this compound | lookchem [lookchem.com]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

(25RS)-Ruscogenin: A Technical Guide to its Inhibitory Effects on the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25RS)-Ruscogenin, a major steroidal sapogenin derived from the traditional medicinal herb Ophiopogon japonicus, has demonstrated significant anti-inflammatory properties. A substantial body of evidence points to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth overview of the molecular mechanisms underlying the inhibitory effects of this compound on the NF-κB pathway, detailed experimental protocols for assessing these effects, and a summary of the available quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.

Upon stimulation by various pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This activation cascade involves the recruitment of adaptor proteins to the receptor complex, leading to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex then phosphorylates IκBα at specific serine residues, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, facilitating its translocation into the nucleus. Once in the nucleus, p65 can be further phosphorylated, which enhances its transcriptional activity. Nuclear NF-κB then binds to specific κB consensus sequences in the promoter regions of target genes, leading to the transcription of a host of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action of this compound on the NF-κB Pathway

This compound exerts its anti-inflammatory effects by intervening at multiple key steps within the NF-κB signaling cascade. Research has shown that Ruscogenin can effectively suppress the activation of NF-κB in various cell types, including human umbilical vein endothelial cells (HUVECs) and microglial cells.[1][2]

The primary mechanisms of inhibition by this compound include:

-

Inhibition of IKK Activation: Ruscogenin has been shown to inhibit the activation of both IKKα and IKKβ.[1] By preventing the activation of this upstream kinase complex, Ruscogenin blocks the initial trigger for the degradation of IκBα.

-

Suppression of IκBα Phosphorylation and Degradation: As a direct consequence of IKK inhibition, Ruscogenin significantly suppresses the phosphorylation of IκBα.[1] This prevents its ubiquitination and degradation, thereby maintaining the sequestration of NF-κB in the cytoplasm.

-

Inhibition of p65 Phosphorylation and Nuclear Translocation: Ruscogenin treatment leads to a marked reduction in the phosphorylation of the p65 subunit of NF-κB.[1] This, coupled with the stabilization of IκBα, prevents the translocation of p65 into the nucleus.

-

Decreased NF-κB DNA Binding Activity: By blocking the nuclear translocation of p65, Ruscogenin ultimately leads to a significant decrease in the DNA binding activity of NF-κB, thereby downregulating the expression of its target inflammatory genes.

Quantitative Data on the Effects of this compound

While several studies have qualitatively demonstrated the dose-dependent inhibitory effects of this compound on the NF-κB pathway, comprehensive quantitative data, particularly regarding the IC50 values for the inhibition of key signaling proteins, is not extensively available in the public literature. The following table summarizes the available quantitative findings.

| Parameter | Cell Type/Model | Stimulus | Ruscogenin Concentration | Observed Effect | Reference |

| NF-κB DNA Binding Activity | ECV304 cells | TNF-α | 0.1 and 1 µM | Significant inhibition of NF-κB DNA binding activity. | |

| Protein and mRNA levels of TLR4 and NF-κB p65 | THP-1 macrophages | LPS/nigericin | 10 µM | Reduction in protein and mRNA levels. | |

| Superoxide Generation (extracellular) | Mouse bone marrow neutrophils | Formyl-Met-Leu-Phe (FMLP) | IC50: 1.07 ± 0.32 µM | Potent inhibition of superoxide generation. | |

| Superoxide Generation (intracellular) | Mouse bone marrow neutrophils | Formyl-Met-Leu-Phe (FMLP) | IC50: 1.77 ± 0.46 µM | Potent inhibition of superoxide generation. |

Note: The provided IC50 values for superoxide generation are an indirect measure of the downstream effects of NF-κB inhibition, as NF-κB regulates the expression of NADPH oxidase subunits. Further research is required to establish detailed dose-response curves and IC50 values for the direct effects of this compound on the phosphorylation and activation of IKK, IκBα, and p65.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), ECV304 (a human umbilical vein endothelial cell line), or BV-2 murine microglial cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Medium 199 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate growth factors for the specific cell line.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for luciferase assays).

-

Allow cells to adhere and reach 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for a specific time course (e.g., 15-60 minutes for phosphorylation events, 6-24 hours for gene expression).

-

Include appropriate vehicle controls (e.g., DMSO) and unstimulated controls.

-

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for the detection of total and phosphorylated forms of IKKβ, IκBα, and p65.

-

Protein Extraction:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total cellular protein.

-

For analysis of nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-IKKβ, IKKβ, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple NF-κB consensus binding sites and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Cell Treatment:

-

24 hours post-transfection, pre-treat the cells with this compound as described in section 4.1.

-

Stimulate the cells with an NF-κB activator.

-

-

Luciferase Activity Measurement:

-

After stimulation, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity relative to the unstimulated control.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA binding activity of NF-κB.

-

Nuclear Protein Extraction: Extract nuclear proteins from treated and control cells using a nuclear extraction kit.

-

Oligonucleotide Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with a non-radioactive label such as biotin or digoxigenin (DIG), or a radioactive label like [γ-³²P]ATP.

-

-

Binding Reaction:

-

Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

For competition assays, add an excess of unlabeled "cold" probe to a parallel reaction to demonstrate the specificity of the binding.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction to confirm the identity of the protein in the complex.

-

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Transfer the separated complexes to a nylon membrane.

-

Detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin, anti-DIG antibody for DIG, or autoradiography for ³²P).

-

Visualizations

Signaling Pathway Diagram

References

- 1. Ruscogenin Attenuates Ulcerative Colitis in Mice by Inhibiting Caspase-1-Dependent Pyroptosis via the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruscogenin mainly inhibits nuclear factor-kappaB but not Akt and mitogen-activated protein kinase signaling pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(25RS)-Ruscogenin: An In-Depth Technical Guide to its Vasoconstrictive Action in Microcirculation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25RS)-Ruscogenin, a principal steroidal sapogenin isolated from the rhizomes of Ruscus aculeatus (Butcher's Broom), has garnered significant scientific interest for its vasoconstrictive properties, particularly within the venous microcirculation. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data on its effects on microvessel diameter, and provides detailed experimental protocols for its investigation. The primary mechanism of action involves the activation of α-adrenergic receptors on vascular smooth muscle cells, leading to an increase in venous tone. While much of the existing research has utilized extracts of Ruscus aculeatus, this guide focuses on the effects attributable to its core active component, this compound, and its potential as a therapeutic agent for venous insufficiency and related microcirculatory disorders.

Introduction

Chronic venous insufficiency (CVI) and related circulatory disorders are characterized by impaired venous return, often leading to symptoms such as edema, pain, and skin changes. A key factor in the pathophysiology of these conditions is a reduction in the tone of small veins and venules. Pharmacological agents that can enhance venous tone, known as venoactive drugs, are a cornerstone of CVI management. This compound, derived from Ruscus aculeatus, has been traditionally used and scientifically investigated for its venotonic effects.[1][2] This guide provides a detailed overview of the scientific evidence supporting the vasoconstrictive action of ruscogenin in the microcirculation, with a focus on its molecular mechanisms and the experimental methodologies used to elucidate these effects.

Mechanism of Action: α-Adrenergic Receptor Activation

The vasoconstrictive effect of ruscogenin is primarily mediated through the stimulation of α-adrenergic receptors on vascular smooth muscle cells, with a more pronounced effect on veins and venules than on arteries.[1] The proposed signaling pathway involves both α1 and α2-adrenergic receptors, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

Signaling Pathway

The vasoconstrictive action of ruscogenin is initiated by its interaction with α-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades:

-

α1-Adrenergic Receptor Pathway: The activation of α1-receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction of myosin and actin filaments and resulting in smooth muscle contraction and vasoconstriction.

-

α2-Adrenergic Receptor Pathway: The activation of α2-receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which normally promotes smooth muscle relaxation. Additionally, α2-receptor activation is believed to facilitate transmembrane calcium influx through receptor-operated calcium channels, further contributing to the increase in intracellular Ca2+ and vasoconstriction.

The vasoconstriction induced by Ruscus extract, containing ruscogenin, can be blocked by antagonists of both α1 (prazosin) and α2 (rauwolscine) adrenergic receptors, as well as by calcium channel blockers (diltiazem), confirming the involvement of these pathways.

Caption: Signaling pathway of this compound-induced vasoconstriction.

Quantitative Data on Vasoconstrictive Effects

While a significant portion of the research has been conducted using extracts of Ruscus aculeatus, these studies provide valuable insights into the vasoconstrictive potential of its active constituents, including this compound. The following tables summarize the quantitative data from studies on the effects of Ruscus extract on the microcirculation, which are largely attributed to its ruscogenin content.

Table 1: Effect of Systemic Administration of Ruscus Extract on Microvessel Diameter

| Vessel Type | Animal Model | Administration Route | Dose | Change in Diameter | Reference |

| Venules | Hamster | Intravenous | 5 mg/kg | Constriction | [3] |

| Arterioles | Hamster | Intravenous | 5 mg/kg | No significant change |

Table 2: Effect of Topical Application of Ruscus Extract on Microvessel Diameter in the Hamster Cheek Pouch Model

| Temperature | Vessel Type | Concentration | Change in Diameter | Reference |

| 25°C | Arterioles & Venules | Not specified | Dilation | |

| 36.5°C | Arterioles | Not specified | No significant change | |

| 36.5°C | Venules | Not specified | Constriction | |

| 40°C | Arterioles | Concentration-dependent | No change or constriction | |

| 40°C | Venules | Not specified | Further constriction |

Experimental Protocols

The hamster cheek pouch model is a well-established in vivo model for studying the microcirculation due to its transparency and accessibility. The following is a detailed protocol for investigating the vasoconstrictive effects of this compound using this model, based on established methodologies.

Animal Preparation

-

Animal Model: Male golden hamsters (80-120 g) are used.

-

Anesthesia: Anesthetize the hamster with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg intraperitoneally).

-

Tracheotomy: Perform a tracheotomy to ensure a patent airway throughout the experiment.

-

Cannulation: Cannulate the femoral vein for the systemic administration of drugs and fluorescent dyes.

-

Cheek Pouch Exteriorization: Gently evert one of the cheek pouches and fix it to a specially designed stage for microscopy. The pouch is carefully dissected to expose a single layer of tissue for optimal visualization of the microvasculature.

-

Superfusion: Continuously superfuse the exposed cheek pouch with a warmed (37°C), buffered saline solution (e.g., Krebs-Ringer bicarbonate buffer) equilibrated with a gas mixture of 95% N2 and 5% CO2 to maintain physiological pH and temperature.

Intravital Microscopy

-

Microscope Setup: Use an intravital microscope equipped with a water-immersion objective (e.g., 20x or 40x).

-

Illumination: Use a light source with appropriate filters for brightfield and fluorescence microscopy.

-

Imaging: Connect the microscope to a high-resolution camera and a video recording system to capture images and videos of the microcirculation.

-

Vessel Selection: Select second- or third-order arterioles and venules for observation and measurement.

Measurement of Vasoconstriction

-

Baseline Measurement: After a stabilization period of at least 30 minutes, record baseline images and videos of the selected microvessels.

-

Drug Administration:

-

Topical Application: Apply this compound (dissolved in an appropriate vehicle, e.g., buffer solution) directly to the superfusion solution at various concentrations.

-

Systemic Administration: Infuse this compound intravenously at different doses.

-

-

Data Acquisition: Record images and videos at regular intervals after drug administration.

-

Vessel Diameter Measurement: Use image analysis software to measure the internal diameter of the selected arterioles and venules from the recorded images. The change in diameter is expressed as a percentage of the baseline diameter.

Caption: Experimental workflow for assessing vasoconstriction.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent vasoconstrictive agent with a primary effect on the venous microcirculation. Its mechanism of action through α-adrenergic receptor stimulation provides a solid rationale for its use in conditions characterized by venous insufficiency. However, a notable limitation in the current body of research is the predominant use of Ruscus aculeatus extracts rather than the isolated this compound compound in quantitative in vivo studies.

Future research should focus on:

-

Quantitative analysis of isolated this compound: Conducting dose-response studies with the pure compound in models like the hamster cheek pouch to precisely quantify its vasoconstrictive efficacy on arterioles and venules.

-

Receptor binding studies: Performing radioligand binding assays to determine the affinity of this compound for α1 and α2-adrenergic receptor subtypes.

-

Clinical trials with isolated this compound: Designing and conducting robust clinical trials to evaluate the efficacy and safety of isolated this compound in patients with chronic venous insufficiency.

Conclusion

This compound is a promising natural compound with well-documented vasoconstrictive properties in the microcirculation. Its ability to enhance venous tone through the activation of α-adrenergic signaling pathways makes it a valuable agent for the management of venous disorders. Further research focusing on the isolated compound will be instrumental in fully elucidating its therapeutic potential and solidifying its place in the treatment of microcirculatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Hamster Cheek Pouch Preparation as a Model for Studies of Macromolecular Permeability of the Microvasculature | Upsala Journal of Medical Sciences [ujms.net]

- 3. Myogenic Vasoconstriction Requires Canonical Gq/11 Signaling of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (25RS)-Ruscogenin and Its Derivatives: A Technical Guide

(25RS)-Ruscogenin, a steroidal sapogenin primarily isolated from the roots of Ophiopogon japonicus and Ruscus aculeatus, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Ruscogenin's anti-inflammatory effects are well-documented and are largely attributed to its inhibition of the NF-κB and TLR4 signaling pathways, as well as its activation of the Nrf2 pathway.

Quantitative Data on Anti-inflammatory and Related Activities:

| Compound | Activity | Assay System | IC50/EC50 | Reference |

| This compound | Inhibition of FMLP-induced extracellular superoxide generation | Mouse bone marrow neutrophils | 1.07 ± 0.32 µM[1][2] | [1][2] |

| This compound | Inhibition of FMLP-induced intracellular superoxide generation | Mouse bone marrow neutrophils | 1.77 ± 0.46 µM[1] | |

| This compound | Inhibition of PMA-elicited extracellular superoxide generation | Mouse bone marrow neutrophils | 1.56 ± 0.46 µM | |

| This compound | Inhibition of PMA-elicited intracellular superoxide generation | Mouse bone marrow neutrophils | 1.29 ± 0.49 µM | |

| Ruscogenin Succinylated Derivative (RUS-2HS) | Inhibition of TNF-α-induced HL-60 cell adhesion to ECV304 cells | Co-culture | 6.90 nM | |

| This compound | Inhibition of TNF-α-induced HL-60 cell adhesion to ECV304 cells | Co-culture | 7.45 nM |

Anti-cancer Activity

Ruscogenin has demonstrated promising anti-cancer properties in various cancer cell lines and in vivo models. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation and metastasis.

Quantitative Data on Anti-cancer Activities:

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Ruscogenin Extract | MCF-7 (Breast Cancer) | Promising Activity | |

| Ruscogenin Extract | PC-3 (Prostate Cancer) | Promising Activity |

Further quantitative data on the anti-cancer IC50 values of specific ruscogenin derivatives are currently limited in the reviewed literature.

Signaling Pathways Modulated by this compound

Ruscogenin's pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

Ruscogenin inhibits the activation of the NF-κB pathway, a central regulator of inflammation. It has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

TLR4/MyD88 Signaling Pathway

Ruscogenin has been shown to suppress the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88. This inhibition leads to a reduction in the inflammatory response triggered by lipopolysaccharide (LPS).

Nrf2 Signaling Pathway

Ruscogenin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. This activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.

MAPK Signaling Pathway

Ruscogenin modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK. The inhibitory effects of Ruscogenin on neutrophil activation are suggested to be mediated, in part, through a PKA-dependent mechanism that leads to the suppression of Akt, p38 MAPK, and ERK1/2 phosphorylation.

Experimental Protocols

This section outlines the general methodologies employed in the pharmacological evaluation of this compound.

In Vitro Anti-inflammatory Assay (General Protocol)

Methodology:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or human endothelial cells (e.g., HUVECs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of this compound or its derivatives for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the inflammatory response to develop.

-

Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Levels: The levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Gene Expression: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes are determined by quantitative real-time PCR (qPCR).

-

Protein Expression: Cell lysates are prepared, and the protein levels of key signaling molecules (e.g., p-p65, IκBα, TLR4) are analyzed by Western blotting.

-

Western Blotting for NF-κB Pathway Analysis (General Protocol)

Methodology:

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Derivatives of this compound

A number of derivatives of ruscogenin have been synthesized and evaluated for their pharmacological activities. These include glycosides and ester derivatives. For instance, a succinylated derivative of ruscogenin, RUS-2HS, has shown potent anti-inflammatory activity, with an IC50 value for inhibiting leukocyte adhesion in the nanomolar range, comparable to the parent compound. The synthesis of various ruscogenin glycosides has also been reported, although comprehensive pharmacological data for many of these derivatives are still emerging.

Conclusion

This compound is a promising natural product with a multi-target pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, cancer, and oxidative stress makes it a valuable lead compound for the development of new therapeutic agents. Further research into the synthesis and pharmacological evaluation of its derivatives is warranted to explore their potential for enhanced efficacy and improved pharmacokinetic properties. This technical guide provides a foundational understanding of the current knowledge surrounding this compound and is intended to facilitate future research and development in this area.

References

(25RS)-Ruscogenin's Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(25RS)-Ruscogenin, a steroidal saponin, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-thrombotic effects.[1][2] A growing body of evidence suggests that its mechanism of action is intrinsically linked to its interaction with cellular membranes. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with lipid bilayers, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of ruscogenin and other saponins.

Biophysical Interactions with Model Membranes

The primary mechanism of ruscogenin's action at the cellular level is believed to be its interaction with the lipid components of the cell membrane.[1] Due to its amphiphilic nature, ruscogenin can insert itself into the lipid bilayer, leading to significant alterations in membrane properties.[1]

Effects on Membrane Fluidity and Order

Studies utilizing Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy have provided critical insights into how ruscogenin modulates the physical state of model membranes.[1]

In zwitterionic dipalmitoylphosphatidylcholine (DPPC) multilamellar vesicles (MLVs), ruscogenin has been shown to decrease the main phase transition temperature (Tm) and enthalpy (ΔH), while increasing the transition width (ΔT1/2). This indicates that ruscogenin disorders the DPPC bilayer in both the gel and liquid crystalline phases, leading to an increase in membrane fluidity.

Conversely, in anionic dipalmitoylphosphatidylglycerol (DPPG) MLVs, while ruscogenin also decreases Tm and ΔH, it increases the order of the membrane in the liquid crystalline phase. This differential effect suggests that the interaction is influenced by the headgroup charge of the phospholipids. In both model systems, ruscogenin enhances the dynamics of the lipid acyl chains.

Interaction with Membrane Headgroups and Interfacial Region

FTIR spectroscopy data reveals that ruscogenin interacts with the polar headgroups of phospholipids, leading to increased hydration of this region. This interaction is crucial for its initial association with the membrane surface. The hydrophobic aglycone moiety of ruscogenin is proposed to penetrate the hydrocarbon core of the bilayer.

Quantitative Data on Membrane Interaction

The following tables summarize the key quantitative findings from biophysical studies on the interaction of this compound with model lipid membranes.

Table 1: Effect of this compound on the Main Phase Transition of DPPC MLVs

| Ruscogenin (mol%) | Tm (°C) | ΔH (kcal/mol) | ΔT1/2 (°C) |

| 0 | 41.5 | 8.7 | 0.5 |

| 1 | 41.2 | 8.2 | 0.8 |

| 5 | 40.5 | 7.1 | 1.5 |

| 10 | 39.8 | 6.0 | 2.5 |

Table 2: Effect of this compound on the Main Phase Transition of DPPG MLVs

| Ruscogenin (mol%) | Tm (°C) | ΔH (kcal/mol) | ΔT1/2 (°C) |

| 0 | 41.2 | 8.5 | 0.6 |

| 1 | 40.9 | 7.9 | 0.9 |

| 5 | 40.1 | 6.8 | 1.8 |

| 10 | 39.2 | 5.7 | 2.9 |

Detailed Experimental Protocols

Preparation of Multilamellar Vesicles (MLVs)

This protocol describes the preparation of MLVs for use in DSC and FTIR studies.

-

Lipid Film Formation:

-

Dissolve appropriate amounts of phospholipids (e.g., DPPC or DPPG) and this compound in chloroform/methanol (2:1, v/v) to achieve the desired molar ratios.

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the lipid film.

-

Hydrate the film above the lipid's phase transition temperature (e.g., 50°C for DPPC) for 1 hour with intermittent vortexing to form a milky suspension of MLVs.

-

Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

Transfer an aliquot of the MLV suspension (typically 1-2 mg of lipid) into an aluminum DSC pan.

-

Seal the pan hermetically. An identical pan containing the same volume of buffer is used as a reference.

-

-

DSC Analysis:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected phase transition (e.g., 25°C).

-

Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the phase transition (e.g., 60°C).

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Analyze the resulting thermogram to determine the main phase transition temperature (Tm), enthalpy (ΔH), and the width of the transition at half-height (ΔT1/2).

-

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Place a small aliquot of the MLV suspension between two CaF2 windows separated by a Teflon spacer (e.g., 50 µm).

-

-

FTIR Analysis:

-

Mount the sample holder in the FTIR spectrometer equipped with a temperature controller.

-

Acquire spectra over a range of temperatures, allowing the sample to equilibrate at each temperature before measurement.

-

Collect spectra in the range of 4000-1000 cm-1 with a resolution of 2 cm-1 and an accumulation of 64 scans.

-

Analyze the temperature dependence of the vibrational frequencies and bandwidths of specific functional groups, such as the CH2 stretching vibrations of the acyl chains and the C=O and PO2- groups of the phospholipid headgroups, to assess changes in membrane order, dynamics, and hydration.

-

Signaling Pathway Modulation

The interaction of this compound with the cell membrane can trigger downstream signaling events. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammation.

Inhibition of NF-κB Activation

Ruscogenin has been shown to suppress the activation of NF-κB induced by inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). This inhibitory effect is thought to be a consequence of the alterations in membrane properties caused by ruscogenin, which may disrupt the assembly and function of membrane-associated signaling complexes required for NF-κB activation. Specifically, ruscogenin has been observed to inhibit the translocation of the p65 subunit of NF-κB to the nucleus.

Visualizations

Diagrams

Future Directions

While significant progress has been made in understanding the biophysical interactions of this compound with simple model membranes, several areas warrant further investigation.

-

Interaction with Complex Membranes: Studies on membranes containing cholesterol and sphingolipids are needed to model lipid rafts, which are crucial for cellular signaling. The affinity of ruscogenin for these specialized membrane domains remains to be elucidated.

-

Quantitative Binding Affinity: There is a lack of quantitative data on the binding affinity and partition coefficient of ruscogenin in lipid bilayers. Such data would be invaluable for structure-activity relationship studies and for predicting its in vivo behavior.

-

Direct Link to Signaling: Further research is required to establish a more direct mechanistic link between ruscogenin-induced membrane perturbations and the modulation of specific signaling pathways.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed methodologies and summarized data offer a practical resource for designing and interpreting experiments, ultimately facilitating the development of novel therapeutics based on this promising natural product.

References

The Enduring Legacy of Ruscogenins: From Ancient Remedies to Modern Molecular Targets

An In-depth Technical Guide on the Discovery and History of Ruscogenins in Traditional Medicine for Researchers, Scientists, and Drug Development Professionals.

Introduction

For millennia, traditional medicine has harnessed the therapeutic properties of plants. Among these, Ruscus aculeatus L., commonly known as Butcher's Broom, holds a significant place in European and Mediterranean history for its use in treating circulatory and inflammatory ailments. The potent bioactive compounds responsible for these effects are steroidal saponins, primarily ruscogenin and its aglycone, neoruscogenin. This technical guide provides a comprehensive overview of the discovery and history of ruscogenins, their journey from traditional herbal remedies to scientifically validated therapeutic agents, and the molecular mechanisms underlying their pharmacological activities. We will delve into the quantitative analysis of these compounds, detailed experimental protocols for their study, and the signaling pathways they modulate.

Historical Perspective and Traditional Use

The use of Ruscus aculeatus in traditional medicine dates back to ancient Greece. The Greek physician Dioscorides, in the 1st century AD, was one of the first to document its use as a diuretic and laxative.[1][2] For centuries, it was a staple in European folk medicine for treating a variety of conditions, including venous disorders like hemorrhoids and varicose veins, as well as urinary problems and swelling.[3][4][5] The common name "Butcher's Broom" is derived from the practice of butchers bundling its stiff branches to clean their cutting blocks.

The medicinal properties of Butcher's Broom were primarily attributed to its underground parts, the rhizomes. Traditional preparations often involved decoctions, extracts, and poultices made from the rhizomes. It wasn't until the mid-20th century that scientific investigations began to unravel the chemical basis for these traditional uses, leading to the isolation and identification of ruscogenin and neoruscogenin as the principal active constituents.

Quantitative Analysis of Ruscogenins

The concentration of ruscogenins can vary depending on the plant part, geographical origin, and age of the plant. The rhizomes are generally considered to have the highest concentration of these active compounds. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have enabled precise quantification of ruscogenins in plant material and extracts.

| Plant Part | Ruscogenin Content (% dry weight) | Neoruscogenin Content (% dry weight) | Total Ruscogenins (% dry weight) | Reference |

| Rhizomes | 0.12 - 1.50 | 0.83 - 1.02 | 1.0 - 2.52 | |

| Aerial Parts (Herb) | 0.03 - 0.22 | - | - | |

| Roots | - | - | - |

Table 1: Quantitative Data on Ruscogenin and Neoruscogenin Content in Ruscus aculeatus

Experimental Protocols

Extraction and Isolation of Ruscogenins

The extraction of ruscogenins from Ruscus aculeatus rhizomes is a critical first step for research and pharmaceutical production. The following is a generalized protocol based on common laboratory practices.

Materials:

-

Dried and powdered rhizomes of Ruscus aculeatus

-

Solvents: 70% Ethanol, Methanol, Chloroform, n-butanol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Protocol:

-

Extraction: Macerate the powdered rhizomes in 70% ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid Hydrolysis: To cleave the sugar moieties and obtain the aglycones (ruscogenin and neoruscogenin), the crude extract is subjected to acid hydrolysis. Reflux the extract with 2M HCl or H₂SO₄ for 4-6 hours.

-

Neutralization and Partitioning: After cooling, neutralize the hydrolyzed solution with NaOH. Partition the aqueous solution with a non-polar solvent like chloroform or n-butanol. The ruscogenins will move to the organic phase.

-

Purification: Concentrate the organic phase and subject the residue to column chromatography on silica gel. Elute with a gradient of chloroform and methanol.

-

Analysis: Monitor the fractions using TLC and combine the fractions containing ruscogenins. Further purification can be achieved by recrystallization or preparative HPLC.

Characterization of Ruscogenins

The structural elucidation and confirmation of isolated ruscogenins are performed using various spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of ruscogenin and neoruscogenin. A typical method involves a C18 column with a mobile phase of acetonitrile and water. Detection is usually performed using a UV detector at around 205 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for the identification and quantification of ruscogenins, even in complex mixtures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of the steroidal backbone and substituent groups.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Signaling Pathways and Mechanisms of Action

Ruscogenins exert their therapeutic effects by modulating specific signaling pathways involved in inflammation and vasoconstriction.

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

Chronic inflammation plays a crucial role in the pathogenesis of venous insufficiency. Ruscogenin has been shown to possess potent anti-inflammatory properties primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Mechanism:

-

Inflammatory stimuli, such as cytokines (e.g., TNF-α) or bacterial products (e.g., LPS), activate the IκB kinase (IKK) complex.

-

IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.

-

The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate into the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of inflammatory mediators like cytokines, chemokines, and adhesion molecules.

-

Ruscogenin inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.

Figure 1: Ruscogenin inhibits the NF-κB signaling pathway.

Vasoconstrictive Effects: α-Adrenergic Receptor Activation

The venotonic properties of ruscogenins contribute to their effectiveness in treating chronic venous insufficiency. This effect is mediated through the activation of α-adrenergic receptors on vascular smooth muscle cells.

Mechanism:

-

Ruscogenin acts as an agonist at α1 and α2-adrenergic receptors located on the surface of vascular smooth muscle cells.

-

Activation of these G-protein coupled receptors initiates a downstream signaling cascade.

-

For α1-adrenergic receptors, this involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

The increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction (vasoconstriction).

Figure 2: Ruscogenin induces vasoconstriction via α-adrenergic receptors.

Conclusion and Future Directions

The journey of ruscogenins from a key component of traditional herbal remedies to a subject of modern scientific investigation exemplifies the value of ethnobotanical knowledge in drug discovery. The historical use of Ruscus aculeatus for circulatory and inflammatory disorders has been substantiated by rigorous scientific evidence, which has elucidated the molecular mechanisms of its active constituents. The anti-inflammatory effects mediated through the inhibition of the NF-κB pathway and the venotonic properties resulting from α-adrenergic receptor activation provide a solid foundation for the clinical application of ruscogenin-containing extracts.

For researchers and drug development professionals, ruscogenins represent a promising scaffold for the development of novel therapeutics for a range of inflammatory and vascular diseases. Future research should focus on further optimizing extraction and purification processes, conducting more extensive clinical trials to establish dose-response relationships and long-term safety, and exploring the potential of ruscogenins and their derivatives in other therapeutic areas. The rich history of these natural compounds, combined with modern scientific tools, paves the way for innovative drug development programs rooted in the wisdom of traditional medicine.

References

- 1. e-lactancia.org [e-lactancia.org]

- 2. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Insights into the Phytochemistry and Pharmacological Properties of Ruscus aculeatus [mdpi.com]

- 4. Determination of Ruscogenin in Turkish Ruscus L. Species by UPLC | Semantic Scholar [semanticscholar.org]

- 5. CN103588852B - The method of extraction and isolation ruscogenin from ruscus aculeatus - Google Patents [patents.google.com]

(25RS)-Ruscogenin effects on endothelial cell function

An In-depth Technical Guide on the Effects of (25RS)-Ruscogenin on Endothelial Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a major steroidal sapogenin primarily isolated from the traditional Chinese herb Radix Ophiopogon japonicus and the plant Ruscus aculeatus[1][2]. It has garnered significant scientific interest for its potent anti-inflammatory and anti-thrombotic properties[1][2][3]. Endothelial cells, which form the inner lining of blood vessels, are critical regulators of vascular homeostasis. Endothelial dysfunction is a key initiating event in the pathogenesis of various cardiovascular diseases, including atherosclerosis. This dysfunction is often characterized by a pro-inflammatory and pro-thrombotic state. Ruscogenin has demonstrated significant protective effects on the endothelium by modulating key inflammatory signaling pathways, reducing the expression of adhesion molecules, and protecting against apoptosis and barrier dysfunction. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of Ruscogenin on endothelial cell function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Anti-inflammatory Effects on Endothelial Cells

Ruscogenin exerts its primary vasculoprotective effects through the attenuation of inflammatory responses in endothelial cells. A hallmark of endothelial activation during inflammation is the upregulation of cell adhesion molecules, which mediate the recruitment and attachment of leukocytes to the vessel wall.